Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-
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Overview
Description
Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- is an organic compound with the molecular formula C12H13NOS It is characterized by the presence of a phenylthio group attached to a propenyl chain, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- can be achieved through several synthetic routes. One common method involves the reaction of a suitable acetamide precursor with a phenylthio-substituted propenyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetamide nitrogen attacks the electrophilic carbon of the propenyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenyl chain can be reduced to form the corresponding saturated compound.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated acetamide derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The propenyl chain and acetamide moiety may also contribute to its overall biological activity by interacting with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Similar structure but lacks the propenyl chain.
N-(2-(Phenylthio)ethyl)acetamide: Similar structure but with a different substitution pattern on the propenyl chain.
Uniqueness
Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]- is unique due to the presence of both a phenylthio group and a propenyl chain, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
192988-12-8 |
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Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-(3-phenylsulfanylbuta-1,3-dien-2-yl)acetamide |
InChI |
InChI=1S/C12H13NOS/c1-9(13-11(3)14)10(2)15-12-7-5-4-6-8-12/h4-8H,1-2H2,3H3,(H,13,14) |
InChI Key |
QJWYMVJOSDUMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=C)C(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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